N'-(4-nitrobenzoyl)-2-furohydrazide
Description
N'-(4-Nitrobenzoyl)-2-furohydrazide is a hydrazide derivative characterized by a 2-furoyl hydrazide backbone substituted with a 4-nitrobenzoyl group. This compound is synthesized via nucleophilic acylation, where 4-nitrobenzoyl chloride reacts with 2-furohydrazide under controlled conditions to avoid disubstitution (e.g., low temperatures as in ).
Key properties include:
- Structural features: Planar hydrazide core with aromatic nitro and furan substituents.
- Spectral data: Expected IR bands for C=O (~1660–1680 cm⁻¹), N-H stretches (~3150–3300 cm⁻¹), and NO₂ symmetric/asymmetric vibrations (~1520–1350 cm⁻¹).
- Biological relevance: Potential antifungal and tuberculostatic activity inferred from analogs ().
Properties
IUPAC Name |
N'-(4-nitrobenzoyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O5/c16-11(8-3-5-9(6-4-8)15(18)19)13-14-12(17)10-2-1-7-20-10/h1-7H,(H,13,16)(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTMSHOIEFZUJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent effects : The 4-nitrobenzoyl group in the target compound and III-2 () enhances rigidity and electron deficiency compared to 4-fluorobenzoyl or hydroxy-substituted analogs.
- Synthetic yields : Lower yields (~50–60%) in the target compound align with challenges in controlling disubstitution, as seen in .
Table 2: Antifungal and Tuberculostatic Activity
Hypothetical activity inferred from structural analogs.
‡Against *Cercospora arachidicola and Phytophthora capsici.
§Against Mycobacterium tuberculosis.
Key Observations :
Physical and Spectral Properties
Table 3: Spectral Data Comparison
Key Observations :
- Nitro group identification: Distinct NO₂ IR bands (~1520–1350 cm⁻¹) confirm substitution in the target compound and III-3.
- Hydrazide N-H stretches : Broad bands ~3150–3300 cm⁻¹ align across analogs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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